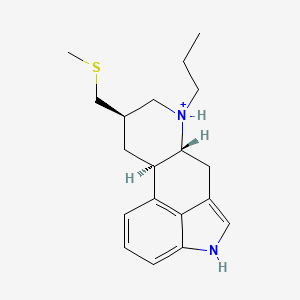

![molecular formula C16H17ClN4O B1247184 4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride CAS No. 471843-75-1](/img/structure/B1247184.png)

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

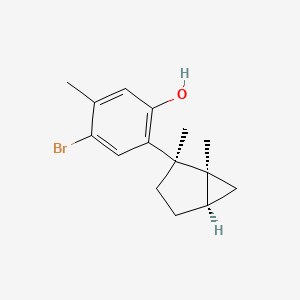

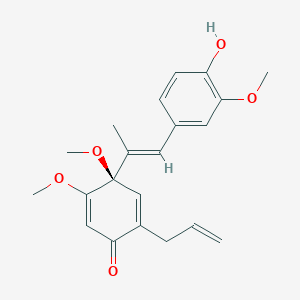

Y-33075 (塩酸塩)は、Rho-associated kinase 2 (ROCK2)の強力な阻害剤です。これは、プロテインキナーゼCおよびカルシウム/カルモジュリン依存性プロテインキナーゼIIよりも高い選択性を有することが知られています。 この化合物は、特に眼圧を低下させ、軸索再生を促進することにおいて、潜在的な治療用途のために広く研究されてきました .

準備方法

合成経路と反応条件: Y-33075 (塩酸塩)の合成は、適切なピリジンおよびベンザミド誘導体を用いて、複数のステップで進行します。主なステップは次のとおりです。

- ピロロ[2,3-b]ピリジンコアの形成。

- アミノエチル基の導入。

- ベンザミドとのカップリング。

- 塩酸塩への変換。

工業生産方法: Y-33075 (塩酸塩)の工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 重要な検討事項には、温度制御、溶媒の選択、および再結晶やクロマトグラフィーなどの精製技術が含まれます .

化学反応の分析

反応の種類: Y-33075 (塩酸塩)は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成する可能性があります。

還元: 還元反応は、官能基を修飾し、その活性を変化させる可能性があります。

置換: 置換反応は、さまざまな置換基を導入し、その選択性と効力を影響を与える可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 条件は目的の置換基によって異なりますが、多くの場合、触媒と特定の溶媒を伴います。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化物を生成する可能性があり、置換は薬理学的特性が変化したさまざまな誘導体を生成する可能性があります .

4. 科学研究への応用

Y-33075 (塩酸塩)は、さまざまな科学研究に応用されています。

科学的研究の応用

Y-33075 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study ROCK2 inhibition and its effects on various biochemical pathways.

Biology: Investigated for its role in cell signaling, particularly in the context of cytoskeletal dynamics and cell migration.

Medicine: Explored for therapeutic potential in conditions such as glaucoma, neurodegenerative diseases, and chronic liver disease.

Industry: Utilized in the development of new therapeutic agents targeting ROCK2 and related pathways.

作用機序

Y-33075 (塩酸塩)は、Rho-associated kinase 2 (ROCK2)を阻害することによってその効果を発揮します。この阻害は、ミオシン軽鎖のリン酸化を遮断し、ストレスファイバーの集合と細胞収縮を防ぎます。この化合物がプロテインキナーゼCやカルシウム/カルモジュリン依存性プロテインキナーゼIIなどの他のキナーゼよりもROCK2を選択的に阻害することは、その特異的な効果にとって重要です。 関連する分子標的と経路には、Rho/ROCKシグナル伝達経路が含まれ、これは細胞骨格ダイナミクスと細胞機能において重要な役割を果たします .

類似の化合物:

Y-27632: Y-33075 (塩酸塩)よりも効力が低い、別のROCK阻害剤です。

ファスジル: 血管拡張作用により臨床で使用されている、よく知られたROCK阻害剤です。

H-1152: 心血管研究に応用されている、選択的なROCK阻害剤です。

Y-33075 (塩酸塩)の独自性: Y-33075 (塩酸塩)は、ROCK2に対する高い選択性と効力で際立っています。これは、他のROCK阻害剤と比較して、眼圧の低下と軸索再生の促進において優れた有効性を示しています。 その独特の化学構造と特異的な阻害プロファイルは、研究と潜在的な治療用途の両方において貴重なツールとなっています .

類似化合物との比較

Y-27632: Another ROCK inhibitor but with lower potency compared to Y-33075 (hydrochloride).

Fasudil: A well-known ROCK inhibitor used clinically for its vasodilatory effects.

H-1152: A selective ROCK inhibitor with applications in cardiovascular research.

Uniqueness of Y-33075 (hydrochloride): Y-33075 (hydrochloride) stands out due to its high selectivity and potency for ROCK2. It has demonstrated superior efficacy in reducing intraocular pressure and promoting axonal regeneration compared to other ROCK inhibitors. Its unique chemical structure and specific inhibition profile make it a valuable tool in both research and potential therapeutic applications .

特性

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O.ClH/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15;/h2-10H,17H2,1H3,(H2,18,19,20,21);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILQESWQPZIAGP-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471843-75-1 |

Source

|

| Record name | Y-39983 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0471843751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-39983 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3304VH0J6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)

![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)